
2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane (hereafter referred to as BMDM) is a synthetic compound that has been studied for its potential applications in the field of scientific research. BMDM is a member of the dioxolane family, which is a class of compounds that contain two oxygen atoms connected by a double bond. BMDM is a colorless liquid at room temperature, and is soluble in a variety of organic solvents. It has a molar mass of 250.09 g/mol and a boiling point of 144°C.
科学的研究の応用
BMDM has been studied for its potential applications in the field of scientific research. It has been used as a reagent in organic synthesis, as a solvent for various reactions, and as a catalyst for various reactions. It has also been used in the synthesis of various compounds, including pharmaceuticals, natural products, and polymers. BMDM has also been used in the synthesis of peptides, amino acids, and nucleotides.
作用機序
The mechanism of action of BMDM is not fully understood. However, it is believed that the compound acts as a proton donor, which facilitates the formation of new bonds between molecules. Additionally, BMDM is believed to act as a Lewis acid, which is a type of acid that can catalyze reactions by donating electrons to a molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMDM are not well understood. However, it has been suggested that the compound may have anti-inflammatory and anti-cancer properties. Additionally, BMDM has been studied for its potential role in the regulation of gene expression, as well as its potential to modulate the activity of various enzymes.
実験室実験の利点と制限
BMDM has several advantages for use in laboratory experiments. It is a colorless liquid, which makes it easy to handle and measure accurately. Additionally, it is soluble in a variety of organic solvents, which makes it ideal for use in various reactions. Furthermore, it is relatively stable, and is not easily degraded by light or heat.
However, BMDM also has some limitations for use in laboratory experiments. It is a relatively expensive compound, which limits its use in larger-scale experiments. Additionally, it is not very soluble in water, which limits its use in aqueous solutions.
将来の方向性
There are several potential future directions for the use of BMDM. It could be used as a reagent in the synthesis of other compounds, such as pharmaceuticals, natural products, and polymers. Additionally, it could be used in the synthesis of peptides, amino acids, and nucleotides. Furthermore, it could be studied for its potential role in the regulation of gene expression and its potential to modulate the activity of various enzymes. Finally, it could be studied for its potential anti-inflammatory and anti-cancer properties.
合成法
BMDM can be synthesized by a two-step process that involves the alkylation of 4-bromo-3-methylphenol with methyl iodide and the subsequent reaction of the resulting alkylated product with 1,3-dioxolane. In the first step, 4-bromo-3-methylphenol is reacted with methyl iodide in the presence of a base, such as potassium carbonate, to form the alkylated product. In the second step, the alkylated product is reacted with 1,3-dioxolane in the presence of a catalyst, such as a Lewis acid, to form BMDM.
特性
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-methyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8-7-9(3-4-10(8)12)11(2)13-5-6-14-11/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVMBBZUQYZNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(OCCO2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


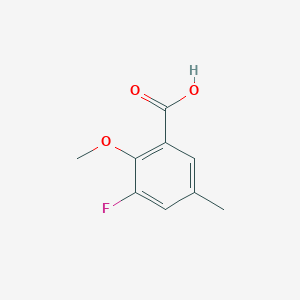
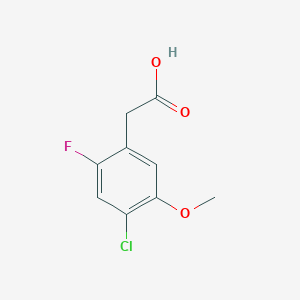
![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)

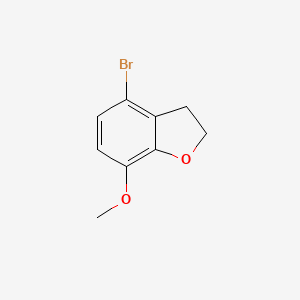
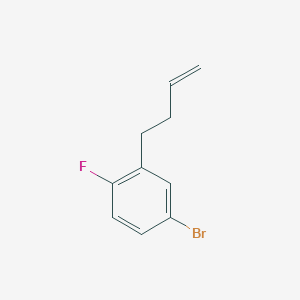
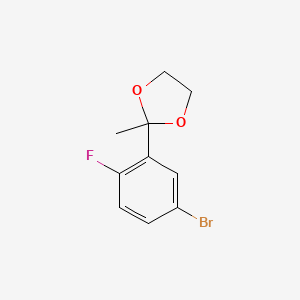

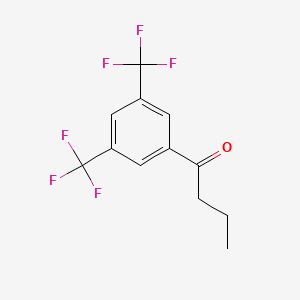
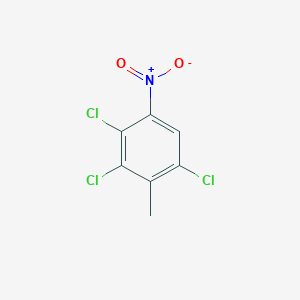
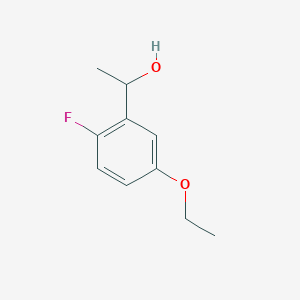
![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)